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molecular formula C9H6BrFO2 B8486306 3-Bromo-6-fluorochroman-4-one

3-Bromo-6-fluorochroman-4-one

Cat. No. B8486306
M. Wt: 245.04 g/mol
InChI Key: CPOLKQJWCPZFJT-UHFFFAOYSA-N
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Patent
US07208505B2

Procedure details

To a solution of 6-fluorochroman-4-one (21.0 g, 126 mmol) in acetic acid (105 ml) is added bromine (6.5 ml, 126 mmol) at such a rate as to not raise the temperature above 25° C. After the addition is complete, the reaction is allowed to stir for 2 hours before pouring into 1 liter of ice. The resulting mixture is stirred overnight. The precipitate which formed is filtered and placed in drying oven to produce 21 g of 3-bromo-6-fluorochroman-4-one.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[O:12].[Br:13]Br>C(O)(=O)C>[Br:13][CH:6]1[C:5](=[O:12])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[O:8][CH2:7]1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
raise the temperature above 25° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
in drying oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1COC2=CC=C(C=C2C1=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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